2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid
Overview
Description
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a useful research compound. Its molecular formula is C10H10N4O2S and its molecular weight is 250.28 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound 2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid is a pyrimidine derivative . Pyrimidine derivatives have been found to be potential inhibitors of protein kinases , which play a crucial role in cell signaling, growth, and differentiation.
Mode of Action
It’s known that pyrimidine derivatives can act as nucleophiles . They can be deprotonated quite easily because the conjugated base is stabilized by resonance, allowing them to attack other molecules, such as aldehyde carbon .
Biochemical Pathways
They are involved in the synthesis of DNA, RNA, and numerous natural products such as antibiotics, vitamins, and liposaccharides .
Result of Action
Pyrimidine analogs have shown a range of biological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antihypertensive, antiviral, antioxidant, herbicide, and anticancer effects .
Biochemical Analysis
Biochemical Properties
2-[(4,6-Dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions is primarily inhibitory, where the compound binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation rates . Additionally, it affects cellular metabolism by inhibiting key metabolic enzymes, resulting in altered metabolite levels and energy production .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor by binding to the active site of target enzymes, thereby blocking substrate access and catalytic activity. This inhibition can lead to downstream effects on metabolic pathways and gene expression . Additionally, the compound may interact with transcription factors, influencing gene expression patterns and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions but may degrade over extended periods, leading to reduced efficacy . Long-term exposure to the compound has been associated with sustained changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved cellular function. At higher doses, it can induce toxic or adverse effects, including cellular damage and impaired organ function . Threshold effects have been observed, where the compound’s impact becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes in the glycolytic pathway, leading to reduced glucose metabolism and altered energy production . Additionally, it may affect the tricarboxylic acid cycle and oxidative phosphorylation, further influencing cellular energy balance .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues . The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for transport proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production . Additionally, its presence in the nucleus may affect gene expression and cellular responses .
Properties
IUPAC Name |
2-[(4,6-dimethylpyrimidin-2-yl)amino]-1,3-thiazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c1-5-3-6(2)12-9(11-5)14-10-13-7(4-17-10)8(15)16/h3-4H,1-2H3,(H,15,16)(H,11,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNPONPXYCYGCAL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=NC(=CS2)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.